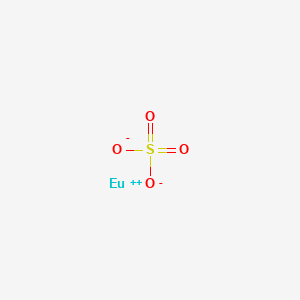

Europium(2+) sulphate

Description

The Unique Electronic Structure and Chemical Reactivity of Eu(II)

The accessibility of the Eu(II) oxidation state is attributed to its electronic configuration, [Xe] 4f⁷. nih.govdoubtnut.com This half-filled 4f subshell provides significant exchange energy, leading to enhanced stability compared to other divalent lanthanide ions. nih.govdoubtnut.com This configuration is not only responsible for its stability but also for its distinct magnetic and photophysical properties. nih.gov The seven unpaired electrons in the 4f orbital result in a high magnetic moment. nih.gov

The reactivity of Eu(II) is characterized by its role as a mild reducing agent; it has a tendency to oxidize to the more common Eu(III) state, especially in aqueous solutions or when exposed to air. wikipedia.orgnih.gov However, within a stable crystal lattice like a sulfate (B86663), this +2 state can be preserved. stackexchange.com The 4f orbitals are shielded by the filled 5s and 5p orbitals, which influences its reaction kinetics, making electron transfer from the f orbitals more difficult compared to d-block elements. nih.gov

Comparative Overview of Europium Oxidation States in Sulfate Environments (Eu(II) vs. Eu(III))

The differences between Eu(II) and Eu(III) are stark when considering their interaction with sulfate ions. Europium(III) sulfate (Eu₂(SO₄)₃) is soluble in water, whereas Europium(II) sulfate (EuSO₄) is notably insoluble, a property it shares with barium sulfate (BaSO₄). wikipedia.orgwikipedia.orgwikipedia.org This difference in solubility is a key factor in the separation and purification of europium from other rare earth elements. researchgate.netgoogle.com

The structural and spectroscopic properties also differ significantly. EuSO₄ crystallizes in the orthorhombic Pnma space group and is isostructural with barium sulfate. wikipedia.orgosti.goviucr.org In this structure, the Eu²⁺ ion is bonded to ten oxygen atoms. osti.gov In contrast, Eu(III) sulfate octahydrate features Eu(III) ions typically bound to water molecules and sulfate groups. wikipedia.orgoup.comresearchgate.net The luminescence properties are also distinct: Eu(II) compounds often exhibit broad-band emission due to d-f transitions, while Eu(III) compounds show sharp emission lines from f-f transitions. researchgate.netmdpi.com

Table 1: Comparison of Europium(II) and Europium(III) Sulfates

| Property | Europium(II) Sulfate (EuSO₄) | Europium(III) Sulfate (Eu₂(SO₄)₃) |

|---|---|---|

| Formula | EuSO₄ | Eu₂(SO₄)₃ |

| Molar Mass | 248.02 g/mol wikipedia.org | 592.08 g/mol |

| Appearance | Colorless/white solid wikipedia.org | Light pink solid wikipedia.org |

| Crystal System | Orthorhombic iucr.orgresearchgate.net | Monoclinic (anhydrous) |

| Solubility in Water | Very low (0.0017 g/100 g at 20°C) wikipedia.orgchemister.ru | Soluble (octahydrate: 2.56 g/100g at 20°C) wikipedia.org |

| Luminescence | Broad d-f transition emission researchgate.net | Sharp f-f transition emission wikipedia.org |

| Key Characteristic | Insolubility allows for separation researchgate.net | More common and stable oxidation state in solution stackexchange.com |

Significance of Europium(II) Sulfate within Rare Earth Sulfate Research

The primary significance of EuSO₄ in rare earth research stems from its practical application in the separation of europium. The selective reduction of Eu(III) to Eu(II) followed by precipitation as the insoluble sulfate is a well-established industrial method to isolate europium from other rare earth elements, which remain in solution as soluble sulfates. researchgate.netgoogle.comresearchgate.net This process is crucial for obtaining high-purity europium, which is vital for its applications. researchgate.net

Furthermore, the study of EuSO₄ and other Eu(II)-doped sulfates is important for the development of phosphor materials. ontosight.ainih.gov The characteristic broad-band luminescence of Eu(II) is utilized in applications such as fluorescent lighting and display devices. mdpi.comontosight.ai Research into the crystal and electronic structure of EuSO₄ provides insights into its thermochemical and optical properties, aiding in the design of new functional materials. researchgate.netkirensky.ru The compound serves as a model system for understanding the behavior of divalent lanthanides in solid-state inorganic hosts. researchgate.netacs.org

Properties

IUPAC Name |

europium(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQORTHCHCYWSQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Eu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884249 | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-54-6 | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(2+) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Europium Ii Sulfate Euso4 Materials

Influence of Synthetic Conditions on Crystalline Morphology and Phase Purity

The conditions under which EuSO₄ is synthesized have a profound impact on its physical properties, including crystallinity, particle size, and phase purity.

Control over particle size and the degree of agglomeration is critical for many applications of EuSO₄. Research has shown that synthetic conditions can be tuned to achieve desired morphologies.

For the direct synthesis from EuS and H₂SO₄, the use of ultrasonic vibrations not only accelerates the reaction but also significantly affects the particle size. The resulting EuSO₄ powder is composed of particles that are, on average, five times smaller than those produced without ultrasonic assistance. researchgate.net The intense energy from ultrasonic cavitation promotes nucleation while limiting crystal growth and aggregation.

In contrast, the two-step precipitation method (dissolving EuS in HCl and then precipitating with H₂SO₄) tends to produce more crystalline powders with larger particles, typically ranging from 1 to 2 μm. researchgate.net These particles often exhibit an irregular round shape with octahedral motifs. researchgate.net

| Synthetic Condition | Effect on Particle Size/Morphology | Reference |

|---|---|---|

| Standard Reaction (EuS + H₂SO₄) | Larger particles due to slow reaction and surface layer formation. | researchgate.net |

| Ultrasonic-Assisted Reaction (EuS + H₂SO₄) | Particle size is ~5x smaller; reduced agglomeration. | researchgate.net |

| Two-Step Precipitation (EuCl₂ + H₂SO₄) | Highly crystalline powder; particles 1-2 μm in size with octahedral motifs. | researchgate.net |

The formation of pure, anhydrous EuSO₄ is crucial, as hydrated forms can have different properties. Europium(II) sulfate (B86663) is known to exist in at least two anhydrous polymorphs, α and β, with the β-form being more stable. wikipedia.org The β-polymorph is isostructural with barium sulfate (BaSO₄) and strontium sulfate (SrSO₄), crystallizing in the orthorhombic crystal system with the Pnma space group. researchgate.netwikipedia.org This structure contributes to its very low solubility in water. wikipedia.orgwikipedia.org

The reaction environment plays a key role in obtaining the desired anhydrous phase. Most precipitation methods from aqueous solutions under controlled, oxygen-free conditions directly yield the stable, anhydrous β-EuSO₄ structure. researchgate.netwikipedia.org The use of an inert atmosphere (such as CO₂ or N₂) is critical during reduction and precipitation to prevent the oxidation of Eu(II) back to Eu(III), which would lead to impurities. researchgate.net

High-temperature methods can also be used to ensure the formation of the anhydrous structure. For example, the reduction of Europium(III) sulfate at 500°C can produce EuSO₄. However, this requires strict temperature control to prevent the formation of the europium oxysulfide (Eu₂O₂S) byproduct at slightly higher temperatures. researchgate.net

Crystallographic Investigations of Europium Ii Sulfate Euso4

Crystal System and Space Group Characterization

Orthorhombic Crystal System: Space Group Pnma

Europium(II) sulfate (B86663) crystallizes in the orthorhombic crystal system, which is characterized by three unequal axes at right angles to each other. researchgate.net Its structure is defined by the space group Pnma (No. 62). wikipedia.orgtop-technologies.ru This space group belongs to a centrosymmetric crystal class, indicating that the crystal structure has a center of inversion. The lattice parameters for EuSO₄ have been determined, further defining the dimensions of its unit cell.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Lattice Parameter 'a' | 8.387 Å |

| Lattice Parameter 'b' | 5.344 Å |

| Lattice Parameter 'c' | 6.879 Å |

Structural Analogy and Comparison with Isostructural Compounds (e.g., SrSO₄)

The crystal structure of EuSO₄ is isostructural with several other sulfates, most notably strontium sulfate (SrSO₄) and barium sulfate (BaSO₄). wikipedia.orgresearchgate.net This means they share the same crystal structure and symmetry. The similarity in their structures is attributed to the comparable ionic radii and chemical properties of the divalent cations (Eu²⁺, Sr²⁺, and Ba²⁺). This structural relationship is a key reason why SrSO₄ is often used as a starting model for the Rietveld refinement of EuSO₄'s crystal structure from powder X-ray diffraction data. researchgate.net

Europium(II) Coordination Environment and Local Structural Parameters

Coordination Number and Polyhedral Arrangement of Eu²⁺ Ions (e.g., [EuO₈]n chains)

In the EuSO₄ structure, each europium(II) ion is coordinated by eight oxygen atoms, resulting in a coordination number of 8. researchgate.nettop-technologies.ru These oxygen atoms originate from the sulfate groups. The coordination polyhedron formed around the Eu²⁺ ion can be described as a bicapped trigonal prism. researchgate.nettop-technologies.ru These [EuO₈] polyhedra share edges to form one-dimensional zigzag chains that extend along the a-axis of the crystal lattice. researchgate.net

Three-Dimensional Framework Structure Analysis

The one-dimensional chains of [EuO₈] polyhedra are further interconnected by the sulfate (SO₄²⁻) tetrahedra. researchgate.net Each [EuO₈] chain is linked to neighboring chains through the vertices of the sulfate polyhedra. This intricate network of shared polyhedra results in a stable, three-dimensional framework structure for europium(II) sulfate. researchgate.net

Temperature-Dependent Structural Dynamics

Analysis of Thermal Expansion Anisotropy

Europium(II) sulfate (EuSO4) crystallizes in the orthorhombic crystal system with the space group Pnma. researchgate.net This crystal structure is isostructural with barium sulfate (BaSO4) and strontium sulfate (SrSO4). researchgate.netwikipedia.org Detailed analysis of its crystallographic properties includes the investigation of its thermal expansion behavior over a range of temperatures.

Detailed Research Findings:

Studies on the thermal expansion of EuSO4 have been conducted over a temperature range of 300–700 K. researchgate.net The research indicates that the compound exhibits nearly isotropic thermal expansion. researchgate.net In an orthorhombic system, thermal expansion is described by three independent principal coefficients of thermal expansion along the crystallographic axes a, b, and c. For the expansion to be isotropic, the change in the lattice parameters along these three axes must be very similar.

The following tables present the temperature dependence of the unit cell parameters (a, b, c) and the unit cell volume (V) for EuSO4.

Table 1: Unit Cell Parameters of EuSO4 at Different Temperatures

| Temperature (K) | a (Å) | b (Å) | c (Å) |

|---|---|---|---|

| 300 | 8.892 | 5.352 | 6.998 |

| 400 | 8.901 | 5.358 | 7.006 |

| 500 | 8.910 | 5.364 | 7.014 |

| 600 | 8.919 | 5.370 | 7.022 |

Table 2: Unit Cell Volume of EuSO4 at Different Temperatures

| Temperature (K) | Unit Cell Volume (ų) |

|---|---|

| 300 | 333.0 |

| 400 | 333.9 |

| 500 | 334.8 |

| 600 | 335.7 |

| 700 | 336.6 |

The data illustrates a steady, near-linear expansion of the crystal lattice with increasing temperature. The subtle differences in the percentage change along each axis are what characterize the expansion as "near isotropic" rather than perfectly isotropic.

Electronic Structure and Computational Analysis of Europium Ii Sulfate Euso4

Band Gap Determination and Electronic Transition Properties

The determination of the band gap in EuSO4 is crucial for its application in optical materials. Analysis reveals specific characteristics of its electronic transitions.

Europium(II) sulfate (B86663) is characterized as an indirect band gap material. researchgate.netresearchgate.net This means that the minimum energy level of the conduction band and the maximum energy level of the valence band occur at different momenta in the Brillouin zone. Consequently, for an electron to be excited from the valence band to the conduction band, it requires both a photon (for energy) and a phonon (for momentum), a process that is typically less efficient than a direct transition. However, studies indicate that the band gap is close to a direct electronic transition, a feature that influences its luminescence properties. researchgate.netresearchgate.net

| Property | Description |

|---|---|

| Band Gap Type | Indirect researchgate.netresearchgate.net |

| Transition Proximity | Close to a direct electronic transition researchgate.netresearchgate.net |

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure of materials like EuSO4 from first principles.

Theoretical investigations utilizing DFT calculations have been employed to predict the electronic band structure of EuSO4. researchgate.net These computational models provide a theoretical basis for understanding the experimentally observed properties, such as those derived from diffused reflection spectra. researchgate.net The calculations confirm that EuSO4 is a dielectric material with an indirect band gap. researchgate.net

Accurate theoretical modeling of compounds containing lanthanide elements with strongly correlated f-electrons, such as europium, presents a significant challenge for standard DFT methods. osti.govnih.gov Standard exchange-correlation functionals, like the Generalized Gradient Approximation (GGA) formulated by Perdew, Burke, and Ernzerhof (PBE), can fail to adequately describe the electronic properties of these materials, often underestimating the band gap. nih.gov

To address these limitations, a common approach is the DFT+U method, which incorporates a Hubbard U correction. nih.govarxiv.org This correction adds an on-site Coulomb interaction term to account for the strong localization of electrons in the f-orbitals, providing a more accurate description of the electronic structure. nih.gov The selection of the Hubbard U parameter is critical and can be determined through methods like the linear response approach or by fitting to experimental data to ensure the calculated properties match empirical observations. osti.govarxiv.org

| Parameter/Functional | Purpose | Relevance to EuSO4 |

|---|---|---|

| PBE Functional | A type of Generalized Gradient Approximation (GGA) for the exchange-correlation energy. | Provides a foundational level of theory for calculating electronic structure. |

| Hubbard U correction (DFT+U) | Corrects for self-interaction errors and strong electron correlation in localized d- and f-orbitals. nih.govarxiv.org | Essential for accurately modeling the localized 4f electrons of the Eu²⁺ ion and predicting the correct band gap. osti.gov |

Correlation between Electronic Structure and Spectroscopic Observables

A primary goal of computational analysis is to correlate the theoretical electronic structure with experimentally measured spectroscopic data. In the case of EuSO4, DFT calculations are used in conjunction with spectroscopic methods to provide a comprehensive understanding of its properties. researchgate.net For instance, the band gap predicted by DFT is validated against measurements from diffused reflection spectra. researchgate.net Furthermore, the electronic structure, particularly the nature of the d-f transitions of the divalent europium ion, is directly related to the compound's luminescence and photophysical properties observed via spectroscopy. researchgate.netresearchgate.net

Spectroscopic Characterization Techniques for Europium Ii Sulfate Euso4

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Raman and Fourier-Transform Infrared (FTIR) techniques, is instrumental in probing the vibrational modes of the constituent ions in the EuSO₄ lattice. These methods offer a detailed view of the sulfate (B86663) (SO₄²⁻) anion's internal modes and the external lattice modes involving both Eu²⁺ and SO₄²⁻ ions.

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Symmetric Stretch (ν₁) | 994 | SO₄²⁻ Tetrahedra |

| Bending Modes | 590 - 660 | SO₄²⁻ Tetrahedra |

| Lattice Modes | <300 | Eu²⁺ vs. SO₄²⁻ |

Fourier-Transform Infrared (FTIR) Absorption Spectroscopy

Complementing Raman spectroscopy, FTIR provides information on the infrared-active vibrational modes. The FTIR spectrum of EuSO₄ is characterized by absorption bands corresponding to the asymmetric stretching and bending modes of the sulfate anion. The asymmetric stretching modes (ν₃) of the [SO₄]²⁻ ions are observed in the region of 1025–1250 cm⁻¹. researchgate.net The bending modes (ν₄) are found in the 550–680 cm⁻¹ range in the infrared spectrum. researchgate.net The appearance of these modes provides further confirmation of the structure and symmetry of the sulfate ions within the crystal.

| Vibrational Mode | Wavenumber Region (cm⁻¹) | Assignment |

|---|---|---|

| Asymmetric Stretch (ν₃) | 1025 - 1250 | SO₄²⁻ Tetrahedra |

| Bending Modes (ν₄) | 550 - 680 | SO₄²⁻ Tetrahedra |

Luminescence Spectroscopy

Luminescence spectroscopy is a powerful tool for characterizing the electronic transitions of the Eu²⁺ ion in EuSO₄. The divalent state of europium is known for its broad emission bands resulting from the parity-allowed 4f⁶5d¹ → 4f⁷ transition.

Characterization of Divalent Europium 4f-5d Emission

EuSO₄ exhibits characteristic broad-band luminescence originating from the d-f electronic transition of the divalent europium ion. researchgate.net This emission is a hallmark of Eu²⁺ ions and is sensitive to the host crystal lattice. In the case of EuSO₄ nanoparticles suspended in 70% H₂SO₄, the sonoluminescence spectrum shows an emission maximum at 377 nm, which is consistent with the photoluminescence of Eu²⁺ in a crystalline environment. researchgate.net

Temperature Dependence of Emission Lifetime (e.g., anomalous shortening upon cooling)

The emission lifetime of the Eu²⁺ d-f transition in EuSO₄ displays an anomalous temperature dependence, which is an unusual behavior for stoichiometric europium compounds. researchgate.net Typically, luminescence lifetimes increase upon cooling due to the reduction of non-radiative decay processes. However, in EuSO₄, the opposite trend is observed. The emission lifetime shortens significantly upon cooling, decreasing from 1.11 µs at room temperature (approximately 298 K) to 0.44 µs at 77 K. researchgate.net This anomalous shortening suggests complex underlying photophysical processes that are enhanced at lower temperatures.

| Temperature | Emission Lifetime (µs) |

|---|---|

| Room Temperature (~298 K) | 1.11 (±0.01) |

| 77 K | 0.44 (±0.01) |

Analysis of Emission Band Positions and Intensities

The position and intensity of the Eu²⁺ emission band are crucial indicators of the ion's coordination environment and the crystal field strength of the host material. The 4f-5d transition is strongly influenced by the surrounding ligands. For EuSO₄, the emission is centered in the near-ultraviolet to blue region of the spectrum. As noted, sono-excited luminescence of EuSO₄ nanoparticles reveals a distinct emission maximum at 377 nm. researchgate.net The intensity of this emission is a key characteristic, and its study, particularly as a function of temperature and excitation wavelength, provides deeper insights into the electronic structure and relaxation pathways of the excited Eu²⁺ ion.

X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near-Edge Structure (XANES) for Europium(II) Sulfate (EuSO₄)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific atom within a material. The X-ray Absorption Near-Edge Structure (XANES) region of the XAS spectrum, which is close to the absorption edge of a core-level electron, is particularly sensitive to the oxidation state and coordination environment of the absorbing atom. For europium compounds, XANES at the L₃-edge is frequently employed to distinguish between the divalent (Eu²⁺) and trivalent (Eu³⁺) states.

Valence State Determination of Europium Ions (Eu(II)/Eu(III) Ratios)

Europium L₃-edge XANES spectroscopy is a standard method for determining the relative concentrations of Eu(II) and Eu(III) in a sample. This is possible because the energy of the absorption edge, specifically the prominent "white line" feature, is different for the two oxidation states. The white line arises from the electronic transition of a 2p₃/₂ core electron to an empty 5d state. The position of this peak for Eu(II) is typically found at a lower energy compared to Eu(III). This energy shift is due to the difference in the effective nuclear charge experienced by the core electrons; the higher oxidation state of Eu(III) results in a stronger attraction and thus a higher binding energy that needs to be overcome.

The quantification of the Eu(II)/Eu(III) ratio is generally achieved by fitting the experimental XANES spectrum with a linear combination of standard spectra for pure Eu(II) and Eu(III) compounds. The area under the characteristic white line peaks for each valence state is proportional to its concentration in the sample. researchgate.net For instance, in various materials, the resonance peak for Eu²⁺ is observed around 6975 eV, while the peak for Eu³⁺ appears at approximately 6983 eV, a difference of about 8 eV. nih.gov

| Europium Species | Typical Peak Position (eV) | Material Context |

|---|---|---|

| Eu(II) | ~6975 | BaAl₂O₄ |

| Eu(III) | ~6983 | BaAl₂O₄ |

| Eu(II) | 6973.8 - 6975.5 | Silicate Glasses |

| Eu(III) | 6981.6 - 6983.2 | Silicate Glasses |

It is important to note that for a precise determination of the Eu(II)/Eu(III) ratios, the transition probabilities for each individual Eu(II) and Eu(III) species within the system should be quantified, as the peak area in normalized XANES spectra can differ for each species. researchgate.net

Core-Level Electronic Transitions in EuSO₄

The features observed in the Eu L₃-edge XANES spectrum of Europium(II) sulfate correspond to core-level electronic transitions. Specifically, the absorption of an X-ray photon excites an electron from a 2p core orbital to unoccupied electronic states of appropriate symmetry. According to the dipole selection rules (Δl = ±1), the primary transition responsible for the strong white line at the L₃-edge (a 2p₃/₂ edge) is the excitation of a 2p electron to an empty 5d state (2p → 5d).

For Eu(II) in EuSO₄, the electronic configuration is [Xe]4f⁷. The unoccupied 5d orbitals are available for the excited 2p core electron. The intensity and shape of the white line are directly related to the density of these unoccupied 5d states. The interaction between the core hole created in the 2p shell and the electrons in the valence shells (the 4f and 5d orbitals) influences the fine structure of the XANES spectrum. This core-hole interaction can lead to multiplet effects that further split the spectral features, providing detailed information about the electronic structure of the europium ion. While the dominant feature is the 2p → 5d transition, weaker pre-edge features can sometimes be observed, which may be attributed to quadrupole-allowed 1s → 3d transitions or dipole-allowed transitions to hybridized p-d states in non-centrosymmetric environments.

Other Advanced Spectroscopic Probes (e.g., Electron Paramagnetic Resonance)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly well-suited for studying paramagnetic ions like Eu(II). The Eu(II) ion has a 4f⁷ electronic configuration, which corresponds to a half-filled f-shell. This results in a high-spin ground state of ⁸S₇/₂, making it EPR active. In contrast, the most common trivalent europium ion, Eu(III), has a 4f⁶ configuration with a non-magnetic ground state (⁷F₀), rendering it EPR silent at low temperatures. Therefore, EPR spectroscopy can be a highly selective tool for the detection and characterization of Eu(II) in Europium(II) sulfate.

An EPR spectrum of a polycrystalline sample of EuSO₄ containing Eu(II) is expected to show a broad resonance. This broadening arises from the random orientation of the crystallites with respect to the external magnetic field, which averages out the anisotropic magnetic interactions. The position of the EPR signal is characterized by the g-factor, which is a measure of the magnetic moment of the unpaired electrons. For Eu(II) in various complexes, a broad resonance with a g-factor around 1.99 has been reported. nih.gov The exact g-value and the lineshape of the EPR spectrum are sensitive to the local symmetry and coordination environment of the Eu(II) ion within the sulfate matrix. In some cases, fine structure in the EPR spectrum can be resolved, particularly at high frequencies, which can provide information about the different crystallographic sites occupied by the Eu(II) ions. st-andrews.ac.uk

| Compound/Matrix | g-factor | Reference |

|---|---|---|

| Eu(II) in a macrocyclic tetraglycinate complex | 1.99 | nih.gov |

| Eu(II) in Cadmium Sulfide (B99878) | Fitted to a spin-Hamiltonian for an ⁸S state | youtube.com |

| Eu(II)-doped SrAl₂O₄ | Multiple sites resolved with high-frequency EPR | st-andrews.ac.uk |

Photophysical Mechanisms in Europium Ii Sulfate Luminescence

Radiative and Non-Radiative Pathways of 4f-5d Emission

The characteristic luminescence of the divalent europium ion (Eu²⁺) originates from an electronic transition between two different configurations: the excited 4f⁶5d¹ state and the 4f⁷ ground state. Upon excitation, an electron from the outermost 4f orbital is promoted to a 5d orbital. The subsequent relaxation of this electron back to the 4f orbital results in the emission of light.

Radiative Pathways: The primary radiative pathway in Eu²⁺ is the 4f⁶5d¹ → 4f⁷ transition. This process is quantum-mechanically "allowed" (Laporte-allowed) because it involves a change in the orbital quantum number (d → f), resulting in several key properties nih.govmdpi.com:

High Transition Probability: The allowed nature of the transition leads to a high probability of photon emission.

Short Luminescence Lifetime: Consequently, the excited state is short-lived, typically on the order of a microsecond (µs) nih.gov. For EuSO₄, the lifetime at room temperature is approximately 1.11 µs researchgate.net.

Broad Emission Band: The 5d orbitals are not shielded and interact strongly with the surrounding crystal lattice. This interaction causes the 5d energy levels to split and broaden, resulting in a broad emission spectrum rather than sharp lines nih.govmdpi.com.

Non-Radiative Pathways: In parallel with radiative decay, the excited Eu²⁺ ion can return to its ground state through non-radiative pathways, where the excitation energy is dissipated as heat (phonons) into the crystal lattice. These pathways compete with luminescence and can reduce its efficiency. One significant non-radiative process is thermal quenching, where the excited 5d electron is thermally promoted to the conduction band of the host material, from which it can return to the ground state without emitting light. The probability of these non-radiative transitions typically increases with temperature, leading to a decrease in luminescence intensity and lifetime at elevated temperatures mdpi.com.

Influence of Crystal Field Splitting on Excited State Dynamics

The environment of the Eu²⁺ ion within the crystal lattice is critical to its luminescent properties. The negatively charged sulfate (B86663) ions (SO₄²⁻) surrounding the Eu²⁺ ion create an electrostatic field known as the crystal field. This field has a profound effect on the 5d orbitals of the europium ion, which are spatially extended and therefore highly sensitive to their surroundings nih.govmdpi.com.

The five degenerate 5d orbitals of a free Eu²⁺ ion are split into several energy levels by the crystal field. The magnitude of this splitting (Δ) and the specific energy of each level depend on the symmetry and strength of the local coordination environment researchgate.net. This crystal-field splitting directly influences the excited state dynamics and the resulting emission spectrum:

Emission Energy: The energy of the emitted photon corresponds to the energy gap between the lowest split 5d level and the 4f ground state. A stronger crystal field causes a larger splitting, which generally lowers the energy of the lowest 5d level. This results in a shift of the emission to longer wavelengths (a red shift) researchgate.net.

In EuSO₄, the Eu²⁺ ion is situated in an orthorhombic crystal structure (space group Pnma), which dictates a specific crystal field environment and thus determines the characteristic emission energy of the compound researchgate.net.

Models Explaining Anomalous Temperature Dependence of Luminescence Lifetime

Typically, the luminescence lifetime of a phosphor decreases as temperature rises due to the increased probability of non-radiative decay. However, EuSO₄ exhibits an anomalous thermal behavior: its luminescence lifetime shortens upon cooling, decreasing from 1.11 µs at room temperature to 0.44 µs at 77 K researchgate.net. This unusual phenomenon suggests that competing and thermally dependent radiative or quasi-radiative pathways are at play. Two primary models have been proposed to explain such behavior in Eu²⁺-containing materials.

EuSO₄ Luminescence Lifetime Data

| Temperature | Average Lifetime (µs) |

| Room Temperature | 1.11 (± 0.01) researchgate.net |

| 77 K | 0.44 (± 0.01) researchgate.net |

One model posits the existence of a nearby, long-lived excited state that is in thermal equilibrium with the primary emissive 4f⁶5d¹ state. In the case of Eu²⁺, the excited 4f⁷ configuration contains a ⁶P₇/₂ energy level that can be close in energy to the lowest 5d level rsc.orgrsc.org.

A second model focuses on the spin states of the 4f⁶5d¹ excited configuration. The 4f⁶ core has a spin S=3, and the 5d electron has a spin S=1/2. These spins can couple to form octet (S=7/2) and sextet (S=5/2) states. The exchange interaction between the 5d electron and the 4f⁶ core, as well as interaction with the surrounding ligand field, causes a splitting between these spin states.

In systems with a small exchange interaction, the energy gap between the lowest-lying octet and sextet levels is small. The transition from the octet state to the ground state is spin-forbidden and therefore has a longer lifetime, while the transition from the sextet state is spin-allowed with a shorter lifetime. If these two levels are close enough in energy to be thermally coupled, the observed lifetime will be a thermal-average of the two. At higher temperatures, the longer-lived octet state becomes more populated, leading to a longer average lifetime. As the temperature is lowered, the population shifts to the lower-energy, shorter-lived state, causing the observed lifetime to decrease researchgate.net.

Site-Occupancy Effects on Luminescent Properties

While EuSO₄ is a stoichiometric compound with europium as an intrinsic part of the lattice, the principles of how the local environment affects luminescence are clearly demonstrated in systems where Eu²⁺ is doped into a host matrix with multiple possible substitution sites. The term "site-occupancy" refers to the specific crystallographic site that a Eu²⁺ ion occupies within a host lattice. Different sites have distinct coordination numbers, bond lengths, and local symmetries, which in turn create different crystal field environments researchgate.netrsc.org.

This variation in the crystal field from one site to another has a direct impact on the luminescent properties:

Multiple Emission Bands: If Eu²⁺ ions occupy two or more crystallographically distinct sites, the material can exhibit multiple emission bands corresponding to the 5d-4f transition in each unique environment. For example, in some aluminate phosphors, Eu²⁺ can substitute for two different alkaline-earth ions, resulting in distinct blue and green emission bands from the same material georgiasouthern.edu.

These principles illustrate the extreme sensitivity of the 4f⁶5d¹ excited state to its immediate coordination, a fundamental aspect that governs the photophysical properties of all Eu²⁺-based luminescent materials, including EuSO₄.

Advanced Materials Science Applications of Europium Ii Sulfate

Phosphor Research and Development

The development of phosphors, materials that exhibit luminescence, is crucial for various lighting and display technologies. The Eu²⁺ ion is a highly efficient activator in many phosphor hosts due to its characteristic broad emission bands resulting from the parity-allowed 5d→4f electronic transition.

Europium(II) sulfate (B86663) is notable for being a self-activated, or intrinsic, luminescent material. Unlike doped phosphors where a small amount of an activator ion is introduced into a host lattice, in EuSO₄, the luminescent Eu²⁺ ion is a fundamental constituent of the compound itself. The compound crystallizes in an orthorhombic crystal system, isostructural with barium sulfate, providing a stable host for the europium ions. wikipedia.orgwikipedia.org

Research has shown that EuSO₄ is an indirect bandgap material. researchgate.net Its luminescence is characterized by the d-f emission of the divalent europium. One of the more unusual findings is the behavior of its emission lifetime, which shortens upon cooling from 1.11 µs at room temperature to 0.44 µs at 77 K. researchgate.net This behavior is atypical for stoichiometric, self-activated compounds and is a subject of ongoing scientific investigation to understand the underlying photophysical processes. researchgate.net

Table 1: Luminescent Properties of Europium(II) Sulfate

| Property | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pnma | wikipedia.org |

| Bandgap Type | Indirect | researchgate.net |

| Emission Lifetime (RT) | 1.11(1) µs | researchgate.net |

The optimization of Eu²⁺-based phosphors is a key area of research for enhancing the performance of display technologies, particularly for the backlighting units of liquid crystal displays (LCDs). The goal is to develop phosphors with high quantum efficiency, excellent thermal stability, and specific emission characteristics, such as narrow emission bands, to achieve a wide color gamut. bwise.krresearchgate.net

Several strategies are employed to tune the luminescent properties of Eu²⁺-activated phosphors:

Host Lattice Modification: The choice of the host material significantly influences the emission wavelength of the Eu²⁺ ion. By substituting cations or anions in the host lattice, researchers can modify the crystal field environment around the Eu²⁺ ion, leading to shifts in the emission color. rsc.org

Co-doping: Introducing a second dopant can enhance the luminescence efficiency through energy transfer. For instance, in SrMgAl₁₀O₁₇:Eu²⁺, Mn²⁺, energy transfer from Eu²⁺ to Mn²⁺ ions improves the intensity of the narrow-band green emission from Mn²⁺, which is desirable for wide-color-gamut displays. bwise.kr

Concentration Optimization: The concentration of the Eu²⁺ activator is a critical parameter. Increasing the concentration can lead to higher light absorption and emission intensity, but excessive concentration can cause quenching, where the luminescence efficiency decreases. researchgate.net

These optimization strategies aim to create phosphors that can be efficiently excited by blue light-emitting diodes (LEDs) to produce highly pure green and red light, expanding the range of colors a display can reproduce. bwise.krresearchgate.net

Thermal Stability and Chemical Reactivity of Europium Ii Sulfate

Thermal Decomposition Pathways

The thermal stability of Europium(II) sulfate (B86663) has been investigated under different atmospheric conditions, revealing distinct decomposition routes and intermediate products. The compound generally exhibits near-isotropic thermal expansion when heated over the temperature range of 300–700 K researchgate.net.

In an inert atmosphere, such as argon, the thermal decomposition of Europium(III) sulfate, Eu₂(SO₄)₃, serves as a precursor pathway that involves Europium(II) species. The decomposition mechanism is a stepwise process. researchgate.net Similarly, the decomposition of double sulfates containing europium, such as CsEu(SO₄)₂, proceeds through the formation of europium oxysulfate (Eu₂O₂SO₄) and ultimately europium oxide at temperatures around 1200 °C mdpi.comproquest.com.

When heated in a reducing atmosphere of hydrogen, Europium(III) sulfate first reduces to Europium(II) sulfate. A single-phase, impurity-free sample of EuSO₄ can be prepared by treating Eu₂(SO₄)₃ with hydrogen at temperatures between 480–500°С utmn.ru. Upon further heating in hydrogen, EuSO₄ transforms into europium oxysulfide (Eu₂O₂S) in the temperature range of 600–1000°С utmn.ru. At even higher temperatures, around 1050°С, the formation of europium oxide (Eu₂O₃) is observed utmn.ru.

The table below summarizes the key phase transformations of europium sulfates when heated in a hydrogen atmosphere.

| Temperature Range | Initial Compound(s) | Resulting Phase(s) | Atmosphere |

| 480–500°С | Eu₂(SO₄)₃ | EuSO₄ | Hydrogen |

| 600–1000°С | EuSO₄ | Eu₂O₂S | Hydrogen |

| > 1000°С | Eu₂O₂S | Eu₂O₂S + Eu₂O₃ | Hydrogen |

This table illustrates the evolution of solid phases from the reduction of europium sulfates in a hydrogen atmosphere at different temperatures, based on detailed research findings utmn.ru.

Thermodynamic studies provide quantitative insight into the stability of EuSO₄. The enthalpy of the decomposition reaction for EuSO₄ has been determined through simultaneous thermal analysis. This analysis is part of a broader study of europium sulfates, which also calculated enthalpy values for the dehydration of Europium(III) sulfate octahydrate and the decomposition of anhydrous Europium(III) sulfate and europium oxysulfate researchgate.net.

The table below presents the average enthalpy values for the decomposition reactions of various europium sulfates.

| Decomposition Reaction | Average Enthalpy (ΔH) |

| Eu₂(SO₄)₃·8H₂O → Eu₂(SO₄)₃ + 8H₂O | 141.1 kJ/mol |

| Eu₂(SO₄)₃ → Eu₂O₂SO₄ + 2SO₂ + O₂ | 463.1 kJ/mol |

| Eu₂O₂SO₄ → Eu₂O₃ + SO₂ + ½O₂ | 378.4 kJ/mol |

| EuSO₄ Decomposition | 124.1 kJ/mol |

Data sourced from simultaneous thermal analysis of europium sulfates researchgate.net. The specific products for the EuSO₄ decomposition under these conditions were not detailed in the abstract.

Reactions with Reducing Agents (e.g., hydrogen)

Hydrogen is a key reducing agent used in reactions with europium sulfates. The reaction of Europium(III) sulfate (Eu₂(SO₄)₃) with hydrogen is a method to produce phase-pure Europium(II) sulfate (EuSO₄) at temperatures between 475°C and 500°C utmn.ru. In this reaction, hydrogen reduces the europium cation from the +3 to the +2 oxidation state utmn.ru.

Further reaction of EuSO₄ with hydrogen at higher temperatures leads to the formation of other compounds. Between 600°C and 1000°C, the product is primarily europium oxysulfide (Eu₂O₂S) utmn.ru. This indicates that hydrogen not only acts as a reducing agent for the cation but also facilitates the transformation of the sulfate anion. At temperatures exceeding 1000°C, europium oxide (Eu₂O₃) begins to form, suggesting a more complete reduction and removal of sulfur-containing species utmn.ru.

Stability Considerations in Solution-Based Precursors (e.g., aqueous Eu(II) stability)

The synthesis of Europium(II) sulfate often involves solution-based precursors, where the stability of the aqueous Eu(II) ion is a major challenge. The Eu(II) ion has a significant propensity to oxidize to the more common Eu(III) state, especially in aqueous solutions nih.gov. This instability complicates the preparation of pure Eu(II) compounds from water-based systems.

Europium(II) is the only lanthanide(II) ion considered stable in aqueous solution, yet it is still susceptible to oxidation researchgate.net. Research has shown that the stability of aqueous Eu(II) can be enhanced under specific conditions. For example, in highly concentrated aqueous nitrate (B79036) salt solutions, Eu(II) can be remarkably stable, showing only a small percentage of back-oxidation to Eu(III) after several hours in a sealed, inert environment researchgate.netsckcen.bersc.org.

Another strategy to stabilize aqueous Eu(II) involves the use of ligands, such as cryptands, which can encapsulate the Eu(II) ion. By modifying the ligand structure to better match the size and electronic properties of Eu(II) over Eu(III), a significant increase in oxidative stability can be achieved nih.gov. It is also important to note that the final product, β-EuSO₄, is isostructural with barium sulfate and is insoluble in water, which can be a driving factor in its precipitation from a solution containing stabilized Eu(II) ions wikipedia.org.

Perspectives and Future Research Directions

Development of Novel Synthesis Routes for Enhanced Control over Material Properties

Future research will heavily focus on developing new synthesis methods for Europium(2+) sulphate that offer greater control over particle size, morphology, and purity, which are critical for performance in various applications. While traditional methods involve the reaction of soluble europium(II) salts with sulfuric acid, recent studies have explored alternative routes that provide enhanced control. wikipedia.orgresearchgate.net

One such approach involves the use of Europium(II) sulfide (B99878) (EuS) as a starting material, which can be reacted with a sulfuric acid solution. researchgate.net Research has shown that the application of physical modifications during this process, such as the use of ultrasound, can significantly influence the resulting particle morphology. researchgate.netscispace.com For instance, synthesis without ultrasonic treatment may yield larger agglomerated particles, whereas the introduction of ultrasound can produce smaller, more uniform particles with sizes ranging from 1 to 2 μm. researchgate.net

Another key area for future development is the precise management of reaction conditions to prevent the formation of impurities. Even a slight excess of temperature during certain synthesis processes can lead to the formation of by-products like Eu₂O₂S, highlighting the need for stringent temperature control. researchgate.net Other explored synthesis pathways that warrant further investigation include the reduction of Europium(III) solutions using a zinc amalgam in an inert atmosphere and photochemical transformations in solutions containing Eu²⁺ cations. researchgate.net

The development of these and other novel routes, such as solvothermal synthesis or controlled precipitation techniques, will be essential for producing EuSO₄ powders with tailored properties for specific applications. researchgate.net

Table 1: Comparison of Selected Synthesis Methods for EuSO₄

| Method | Starting Material | Key Process Feature | Resulting Particle Size | Notes |

|---|---|---|---|---|

| Method 1 researchgate.net | EuS Powder | Reaction with 10% H₂SO₄ solution with ultrasonic treatment | 1 - 2 µm | Ultrasonic treatment aids in producing smaller, more uniform particles. researchgate.net |

| Method 2 researchgate.net | EuS Powder | Conversion to EuCl₂ followed by precipitation with H₂SO₄ | ~1 µm | Involves converting EuS into a soluble form before precipitation. researchgate.net |

| Reduction researchgate.net | Eu³⁺ Solution | Reduction with zinc amalgam in sulfuric acid | Not specified | Requires inert conditions to prevent oxidation of Eu²⁺. researchgate.net |

Advanced Characterization Techniques for Probing Local Structure and Dynamics

A comprehensive understanding of the structure-property relationships in EuSO₄ requires moving beyond standard characterization methods. While techniques like X-ray diffraction (XRD) with Rietveld analysis, Raman spectroscopy, and Fourier-transform infrared (FTIR) absorption have been crucial in confirming its orthorhombic crystal structure (space group Pnma), they provide a picture of the average crystal structure. researchgate.net

Future research will increasingly rely on advanced, element-specific techniques to probe the local coordination and electronic environment of the Eu²⁺ ion.

X-ray Absorption Spectroscopy (XAS) : This is a powerful tool for investigating local structure. amazonaws.com The X-ray Absorption Near Edge Structure (XANES) region can provide detailed information on the oxidation state and coordination geometry of europium, while the Extended X-ray Absorption Fine Structure (EXAFS) region can determine the precise distances and coordination numbers of neighboring atoms. amazonaws.comresearchgate.netmdpi.com Applying these techniques to EuSO₄ would allow researchers to detect subtle distortions in the [EuO₈] polyhedra that are not apparent in long-range diffraction data. researchgate.net

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) : This technique is highly sensitive to the local environment of emissive ions like europium. nih.gov By analyzing the decay lifetimes and the splitting of emission peaks (Stark splitting), researchers can gain insight into the symmetry of the Eu²⁺ coordination site. nih.govacs.org The unusual behavior of the d-f emission lifetime in EuSO₄, which shortens upon cooling (from 1.11 μs at room temperature to 0.44 μs at 77 K), suggests complex dynamics that could be further elucidated with advanced spectroscopic analysis. researchgate.net

Pair Distribution Function (PDF) Analysis : Derived from total X-ray scattering data, PDF analysis provides information about the local structure at the nanoscale, regardless of whether the material is crystalline or amorphous. rsc.org This would be particularly valuable for analyzing nanostructured or disordered EuSO₄ materials to understand how local atomic arrangements influence their properties. rsc.org

These advanced characterization methods will be critical for correlating subtle structural features with the material's optical and electronic properties, guiding the synthesis of materials with enhanced performance.

Computational Materials Design for Tailored EuSO₄-Based Systems

Computational modeling is an indispensable tool for accelerating the discovery and design of new materials. mpie.demedium.com For EuSO₄-based systems, a multi-scale computational approach can provide fundamental insights and guide experimental efforts.

At the most fundamental level, quantum mechanical calculations based on Density Functional Theory (DFT) can be used to predict a wide range of properties. nih.govjaea.go.jp Researchers can use DFT to:

Optimize Crystal Structures : Accurately predict lattice parameters and atomic positions, which can be validated against experimental data. nih.gov

Calculate Electronic Band Structure : Determine the nature of the bandgap (e.g., indirect vs. direct) and its energy, which is fundamental to the material's optical properties. researchgate.net

Simulate Spectroscopic Properties : Predict Raman and infrared spectra to aid in the interpretation of experimental results. researchgate.net

Investigate Doping Effects : Model the substitution of Eu²⁺ with other cations or the sulphate group with other anions to predict how these changes would affect the structural and electronic properties, enabling the design of materials with tailored functionalities.

Looking forward, the integration of high-throughput computational screening and machine learning will be a key research direction. chemrxiv.orgyoutube.com By creating large databases of calculated properties for hypothetical EuSO₄-based compounds, researchers can use machine learning algorithms to identify promising new compositions with desired characteristics, significantly reducing the need for time-consuming trial-and-error experimentation. medium.comchemrxiv.org A major challenge in this field is bridging the "synthesis gap"—ensuring that computationally designed materials are also synthetically accessible. chemrxiv.org Future work will focus on developing models that incorporate synthesizability metrics to guide the design process toward experimentally viable materials. chemrxiv.org

Integration of EuSO₄ into Hybrid and Nanostructured Functional Materials

A significant future research avenue for Europium(2+) sulphate is its incorporation into hybrid and nanostructured materials. This strategy aims to combine the intrinsic properties of EuSO₄ with those of other materials (e.g., polymers, inorganic nanoparticles, or mesoporous frameworks) to create multifunctional systems with synergistic or entirely new properties. nih.gov

Hybrid materials are broadly classified based on the nature of their components, such as organic-inorganic or inorganic-inorganic combinations. nih.govnih.gov The key is to achieve a degree of dispersion beyond a simple physical mixture, where the components interact at the nanoscale. nih.gov

Future research in this area could explore several directions:

EuSO₄ Nanoparticles : The synthesis of EuSO₄ as nanoparticles is a critical first step. Techniques like sonochemistry or controlled precipitation could be optimized to produce stable, monodisperse nanoparticles. scispace.com

Core-Shell Structures : EuSO₄ nanoparticles could be coated with a shell of another material, such as silica (B1680970) or a biocompatible polymer. This could enhance their stability against oxidation and allow for surface functionalization, tailoring their interaction with the surrounding environment.

Nanocomposites : Dispersing EuSO₄ nanoparticles within a host matrix (e.g., a polymer film, a hydrogel, or a glass) could lead to novel optical materials. mdpi.comresearchgate.net For example, EuSO₄-polymer nanocomposites could be developed for applications in luminescent sensors or light-emitting devices, where the polymer matrix provides processability and mechanical stability.

The challenge lies in controlling the interface between EuSO₄ and the host matrix to ensure efficient transfer of energy or charge and to prevent undesirable quenching of luminescence. The development of such hybrid materials requires a delicate balance between the structure, stability, and functional properties of the combined components. nih.gov

Q & A

Basic: What are the key considerations for synthesizing Europium(2+) sulphate, and how do ionic radii influence its crystal structure?

Methodological Answer:

Synthesis typically involves reducing europium(III) compounds under inert atmospheres (e.g., H₂/N₂) to stabilize the +2 oxidation state. Factors include:

- Ionic Radii Compatibility : Europium²⁺ (ionic radius ~1.31 Å, 8-coordinate) interacts with sulfate (SO₄²⁻) ions, where polyhedral distortion and coordination number (CN) affect lattice stability .

- Reaction Conditions : Use non-aqueous solvents (e.g., ethanol) to prevent oxidation. Monitor pH to avoid hydrolysis.

- Characterization : Confirm reduction via X-ray absorption spectroscopy (XAS) and phase purity via X-ray diffraction (XRD), comparing observed interatomic distances with Shannon-Prewitt ionic radii models .

Basic: Which spectroscopic and structural characterization techniques are most effective for analyzing Europium(2+) sulphate?

Methodological Answer:

- XRD : Resolve crystal structure and lattice parameters, cross-referencing with ionic radii trends for bond-length validation .

- UV-Vis/NIR Spectroscopy : Identify f-f transitions of Eu²⁺ in the visible range (e.g., 4f⁷ → 4f⁶5d¹ transitions at ~400–600 nm).

- Electron Paramagnetic Resonance (EPR) : Probe unpaired electrons in Eu²⁺ (4f⁷ configuration) to confirm oxidation state and local symmetry.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways (e.g., sulfate loss above 300°C) .

Basic: What safety protocols are critical when handling Europium(2+) sulphate in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid aqueous dilution if incompatible with downstream drainage .

- Storage : Store in airtight containers under inert gas (argon) to prevent oxidation. Label containers with CAS 10031-55-7 and hazard identifiers .

Advanced: How do the electronic structure and luminescent properties of Europium(2+) sulphate compare to Eu³⁺ compounds?

Methodological Answer:

- Electronic Configuration : Eu²⁺ (4f⁷) exhibits broad 5d→4f emission in UV-blue regions, while Eu³⁺ (4f⁶) shows sharp red emission from ⁵D₀→⁷FJ transitions.

- Ligand Field Effects : Sulfate’s weak crystal field in Eu²⁺ compounds reduces 5d-orbital splitting, leading to tunable emission for optoelectronic applications. Compare using time-resolved fluorescence (TR-FRET) and excitation spectra .

- Applications : Eu²⁺-doped sulfates are explored for LED phosphors, leveraging their lower energy gaps vs. Eu³⁺ oxides .

Advanced: How can researchers resolve contradictions in reported magnetic properties of Europium(2+) sulphate?

Methodological Answer:

- Replicate Synthesis : Ensure consistent reduction conditions (e.g., H₂ flow rate, temperature) to avoid Eu³⁺ contamination, which skews magnetic susceptibility.

- SQUID Magnetometry : Measure temperature-dependent magnetization (2–300 K) to distinguish paramagnetic Eu²⁺ (spin-only μeff = 7.94 μB) from Eu³⁺ (μeff = 3.4–3.6 μB).

- Cross-Validate Data : Compare results with computational models (DFT) incorporating spin-orbit coupling and ligand field parameters .

Advanced: What regulatory frameworks govern the integration of academic data on Europium(2+) sulphate into EU chemical databases?

Methodological Answer:

- FAIR Compliance : Ensure data meets Findability, Accessibility, Interoperability, and Reusability standards. Use structured formats (e.g., ISA-Tab) for metadata .

- Legislative Alignment : Adhere to REACH and CLP regulations by documenting synthesis protocols, hazard assessments (e.g., PBT/vPvB criteria), and literature search strategies .

- Data Submission : Contribute to the EU Common Data Platform via journals requiring structured abstracts (e.g., European Review for Medical and Pharmacological Sciences) .

Basic: How does the stability of Europium(2+) sulphate vary under ambient vs. inert conditions?

Methodological Answer:

- Oxidation Sensitivity : Eu²⁺ oxidizes rapidly in air. Conduct reactions in gloveboxes (O₂ < 1 ppm) and characterize freshly prepared samples via XPS to confirm oxidation state .

- Thermal Stability : Use TGA-DSC to identify decomposition thresholds (e.g., sulfate loss at >300°C). Store samples under argon to mitigate hygroscopicity .

Advanced: What role does Europium(2+) sulphate play in emerging spintronics or MRI contrast agents?

Methodological Answer:

- Spintronics : Leverage Eu²⁺’s high spin polarization in thin-film heterostructures. Use molecular beam epitaxy (MBE) to deposit EuSO₄ layers and measure magnetoresistance .

- MRI Contrast : Functionalize Eu²⁺ sulfate nanoparticles with biocompatible coatings. Test relaxivity (r1/r2) in phantom studies at clinical field strengths (1.5–3 T) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.